molecular formula C17H19N5O2S B2682914 1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea CAS No. 2034389-02-9

1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2682914
CAS No.: 2034389-02-9
M. Wt: 357.43
InChI Key: ONYFTPSMMRKQMG-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is a synthetic urea derivative characterized by a thiazole core substituted with a cyclopropyl group and a pyridine-linked methylurea moiety modified with a 2-oxopyrrolidin ring. The urea bridge serves as a hydrogen-bond donor/acceptor, while the cyclopropyl and 2-oxopyrrolidin groups may enhance metabolic stability and conformational rigidity, respectively .

Properties

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c23-15-2-1-7-22(15)14-8-11(5-6-18-14)9-19-16(24)21-17-20-13(10-25-17)12-3-4-12/h5-6,8,10,12H,1-4,7,9H2,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYFTPSMMRKQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

This compound, reported in Acta Crystallographica Section E (2008), shares a urea backbone but differs in substituents and heterocyclic systems :

  • Heterocyclic Core: Uses a 1,3,4-thiadiazole ring instead of thiazole.
  • Substituents : The 4-methylbenzoyl group introduces aromatic bulk, contrasting with the target compound’s cyclopropylthiazole. The pyridyl group is directly attached to the thiadiazole, whereas the target compound features a pyridin-4-ylmethyl group with a 2-oxopyrrolidin substituent.
  • Functional Groups : The absence of a lactam (2-oxopyrrolidin) in this compound may reduce hydrogen-bonding capacity compared to the target.

Cyclopropylmethyl- and (2-Cyclopropylethyl)-Derivatives

A 2022 European patent application describes compounds with cyclopropyl substituents but distinct cores (e.g., imidazo[1,2-a]pyrrolo[2,3-e]pyrazine) :

  • Core Structure : The fused imidazo-pyrrolo-pyrazine system differs significantly from the thiazole-pyridine framework of the target compound, likely leading to divergent biological targets.
  • Substituent Similarities : Cyclopropyl groups are retained, suggesting shared strategies to optimize lipophilicity or metabolic stability.

Hypothesized Physicochemical and Pharmacological Differences

Lipophilicity and Solubility

  • The 2-oxopyrrolidin lactam in the target compound could improve aqueous solubility via hydrogen bonding, whereas the thiadiazole derivative’s benzoyl group may reduce solubility .

Metabolic Stability

  • Cyclopropyl substituents are known to resist oxidative metabolism, which may prolong the half-life of the target compound compared to analogues with linear alkyl or aromatic groups .

Binding Interactions

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